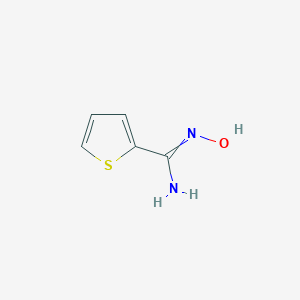

N-Hydroxythiophen-2-carboximidamid

Übersicht

Beschreibung

Thiophene-2-amidoxime is a heterocyclic compound that features a thiophene ring substituted with an amidoxime group at the second position. The thiophene ring is a five-membered aromatic ring containing one sulfur atom. Amidoximes are known for their ability to release nitric oxide, which has various biological effects .

Wissenschaftliche Forschungsanwendungen

Thiophen-2-amidoxim hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Die Fähigkeit der Verbindung, Stickstoffmonoxid freizusetzen, macht sie wertvoll für die Untersuchung biologischer Prozesse, die Stickstoffmonoxid beinhalten.

Medizin: Potenzielle Anwendungen bei der Entwicklung von Medikamenten, die auf Stickstoffmonoxid-Signalwege abzielen.

Industrie: Verwendung bei der Herstellung von organischen Halbleitern und anderen fortschrittlichen Materialien.

5. Wirkmechanismus

Der Wirkmechanismus von Thiophen-2-amidoxim beinhaltet seine Fähigkeit, bei Oxidation Stickstoffmonoxid freizusetzen. Dieser Prozess wird durch Enzyme wie Cytochrom P450 katalysiert. Das freigesetzte Stickstoffmonoxid kann dann mit verschiedenen molekularen Zielen interagieren, darunter Guanylatcyclase, was zu Vasodilatation und anderen physiologischen Wirkungen führt .

Ähnliche Verbindungen:

Thiophen-2-carboxamid: Der Vorläufer von Thiophen-2-amidoxim.

Thiophen-2-nitril: Ein Oxidationsprodukt von Thiophen-2-amidoxim.

Thiophen-2-amin: Ein Reduktionsprodukt von Thiophen-2-amidoxim.

Einzigartigkeit: Thiophen-2-amidoxim ist einzigartig aufgrund seiner Amidoxim-Funktion, die eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, Stickstoffmonoxid freizusetzen, unterscheidet es von anderen Thiophenderivaten und macht es sowohl in der Forschung als auch in industriellen Anwendungen wertvoll .

Safety and Hazards

N-Hydroxythiophene-2-carboximidamide is classified as a dangerous substance. It has hazard statements H301-H315-H318-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Wirkmechanismus

Target of Action

N-Hydroxythiophene-2-carboximidamide, also known as n’-hydroxy-2-thiophenecarboximidamide, is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in the regulation of immune responses by catalyzing the initial step in the kynurenine pathway, which is the oxidation of tryptophan .

Mode of Action

The compound interacts with IDO1 and inhibits its activity . This interaction prevents the conversion of tryptophan into kynurenine, thereby disrupting the kynurenine pathway

Biochemical Pathways

By inhibiting IDO1, N-Hydroxythiophene-2-carboximidamide affects the kynurenine pathway . This pathway is involved in the metabolism of tryptophan, an essential amino acid. Disruption of this pathway can have downstream effects on various biological processes, including immune regulation and neuromodulation .

Result of Action

The inhibition of IDO1 by N-Hydroxythiophene-2-carboximidamide can lead to a decrease in the production of kynurenine and an increase in tryptophan levels . This can affect immune regulation and potentially have anti-tumor effects . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiophene-2-amidoxime can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxamide with hydroxylamine under basic conditions. The reaction typically proceeds as follows:

- Dissolve thiophene-2-carboxamide in a suitable solvent such as ethanol.

- Add hydroxylamine hydrochloride and a base such as sodium carbonate.

- Heat the mixture to reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of thiophene-2-amidoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen: Thiophen-2-amidoxim durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Bleitetraacetat oder Silbercarbonat zu Nitrilen oxidiert werden.

Reduktion: Die Reduktion von Thiophen-2-amidoxim kann zu entsprechenden Aminen führen.

Substitution: Die Amidoxim-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Bleitetraacetat, Silbercarbonat.

Reduktion: Wasserstoffgas mit einem geeigneten Katalysator.

Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride.

Hauptprodukte:

Oxidation: Thiophen-2-nitril.

Reduktion: Thiophen-2-amin.

Substitution: Verschiedene substituierte Thiophenderivate.

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxamide: The precursor to thiophene-2-amidoxime.

Thiophene-2-nitrile: An oxidation product of thiophene-2-amidoxime.

Thiophene-2-amine: A reduction product of thiophene-2-amidoxime.

Uniqueness: Thiophene-2-amidoxime is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to release nitric oxide sets it apart from other thiophene derivatives, making it valuable in both research and industrial applications .

Eigenschaften

IUPAC Name |

N'-hydroxythiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMNPRXPUZINOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968017 | |

| Record name | N'-Hydroxythiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53370-51-7, 1164246-20-1 | |

| Record name | N-Hydroxy-2-thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53370-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Hydroxythiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-carboxamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide as an indoleamine 2,3-dioxygenase (IDO) inhibitor?

A1: While the provided research abstract [] does not detail the specific interactions of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide with IDO, it highlights the compound's discovery and development as a novel IDO inhibitor. Generally, IDO inhibitors work by blocking the enzyme's active site, preventing the conversion of tryptophan to kynurenine. This inhibition can have downstream effects on the immune system, as kynurenine is involved in regulating immune responses. Further research is needed to elucidate the precise binding mode and inhibitory kinetics of this specific compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)

![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)

![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)

![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)